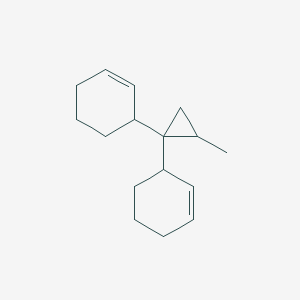
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene is an organic compound with the molecular formula C16H24 It is a complex cyclic hydrocarbon featuring a cyclohexene ring fused with a cyclopropyl group and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography ensures the efficient production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexane derivatives.
Applications De Recherche Scientifique
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving the interaction of cyclic hydrocarbons with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic and industrial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylcyclohexene: A simpler cyclic hydrocarbon with a methyl group attached to the cyclohexene ring.
Cyclohexenone: A ketone derivative of cyclohexene, used as an intermediate in organic synthesis.
Uniqueness
3-(1-Cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene stands out due to its complex structure, which combines multiple cyclic systems. This structural complexity provides unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
69083-58-5 |
|---|---|
Formule moléculaire |
C16H24 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
3-(1-cyclohex-2-en-1-yl-2-methylcyclopropyl)cyclohexene |
InChI |
InChI=1S/C16H24/c1-13-12-16(13,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h4,6,8,10,13-15H,2-3,5,7,9,11-12H2,1H3 |
Clé InChI |
YLBKOQBFLVCUOF-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1(C2CCCC=C2)C3CCCC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



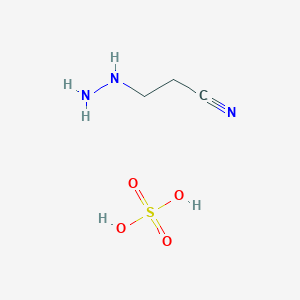
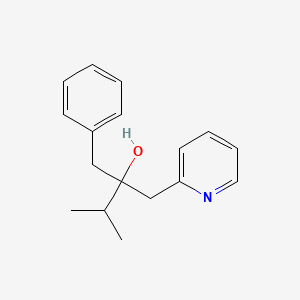
![n-Benzyl-1-[(4-bromophenyl)sulfanyl]-n-{[(4-bromophenyl)sulfanyl]methyl}methanamine](/img/structure/B14000229.png)
![2-Ethoxy-2-[(4-nitrophenyl)amino]-1-phenylethanone](/img/structure/B14000239.png)
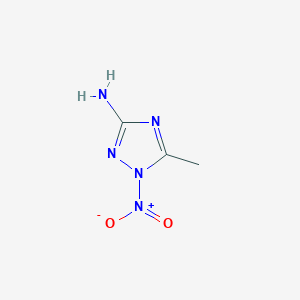
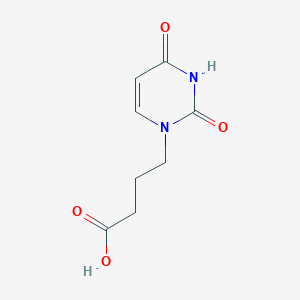
![7-Iodo-pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B14000260.png)
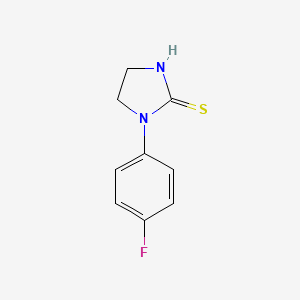


![Benzenecarbothioamide, 4-[[[4-(dimethylamino)phenyl]methylene]amino]-](/img/structure/B14000271.png)
![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

